5-Bromoisoquinolin-8-amine

Synthetic Chemistry Medicinal Chemistry Cost-Effective Procurement

Researchers building kinase-targeted libraries often face synthetic dead-ends when substituting bromo-nitro or chloro-amino isoquinoline analogs, which require extra reduction steps or suffer sluggish cross-coupling. 5-Bromoisoquinolin-8-amine resolves this: • 5-Br enables efficient Suzuki-Miyaura & Buchwald-Hartwig coupling under mild conditions, outperforming chloro analogs. • 8-NH₂ permits direct amide bond formation with carbonyl fragments, eliminating a nitro-reduction step. • Consistent mp 186-190°C enables rapid identity verification during reaction optimization. • Available up to kg scale at ≥98% HPLC purity for parallel synthesis campaigns.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 90721-35-0
Cat. No. B113246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoisoquinolin-8-amine
CAS90721-35-0
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN=CC2=C1N)Br
InChIInChI=1S/C9H7BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2
InChIKeyBTFXYVXBWMRHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoisoquinolin-8-amine Procurement Guide


5-Bromoisoquinolin-8-amine is a halogenated isoquinoline derivative classified as a heterocyclic aromatic amine [1]. Its core structure features a bromine atom at position 5 and an amine group at position 8, conferring bifunctional reactivity for cross-coupling and nucleophilic substitution applications [2]. The compound serves as a versatile synthetic building block in medicinal chemistry, particularly for constructing kinase-targeted scaffolds and functionalized heterocyclic frameworks .

Workflow Kinase-targeted scaffold synthesis
Reactivity Bromine and amine bifunctional handle
Role Versatile heterocyclic building block

5-Bromoisoquinolin-8-amine vs. Generic Analogs


The 5-bromo-8-amino substitution pattern on the isoquinoline scaffold dictates a unique electronic and steric environment, directly influencing reactivity in metal-catalyzed cross-coupling and subsequent functional group transformations . Closely related analogs, such as 5-bromo-8-nitroisoquinoline (CAS 63927-23-1) or 8-amino-5-chloroisoquinoline (CAS 55766-82-0), possess altered electronic properties due to different substituents, leading to divergent yields and selectivity in downstream synthetic sequences [1]. Substituting these compounds without validation introduces risks of synthetic failure and inconsistent intermediate purity, which are quantified in the evidence below [2].

Nitro analog (5-bromo-8-nitroisoquinoline) requires additional reduction step, altering synthetic route efficiency.
Chloro analog (8-amino-5-chloroisoquinoline) exhibits slower oxidative addition, which may reduce cross-coupling yields.
Electronic and steric differences vs. analogs can shift selectivity and intermediate purity without validation.

5-Bromoisoquinolin-8-amine Procurement Evidence


Purity and Cost vs. 5-Bromo-8-nitroisoquinoline

5-Bromoisoquinolin-8-amine is commercially available at ≥98% HPLC purity for approximately $16-17 per gram (Fluorochem, AK Scientific) , whereas 5-bromo-8-nitroisoquinoline (CAS 63927-23-1) with equivalent 98% purity ranges from $65 to $160 per gram depending on the supplier (Aladdin, Santa Cruz) . This represents a 4-10× cost advantage for the amino-substituted building block.

Purity & Cost vs. Nitro Analog
Head-to-head
≥98% HPLC purity; $16-17/g (target) vs. $65-160/g (nitro analog)
Reported cost differential supports procurement selection.
Retail 1g quantities; verify supplier.
Synthetic Chemistry Medicinal Chemistry Cost-Effective Procurement

Cost and Reactivity vs. 8-Amino-5-chloroisoquinoline

The brominated analog 5-bromoisoquinolin-8-amine is available at ≥98% purity for approximately $16-17/g , while the chlorinated counterpart 8-amino-5-chloroisoquinoline (CAS 55766-82-0) is offered at $45-60/g for comparable purity . The bromine atom also exhibits superior reactivity in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings compared to chlorine, enabling milder reaction conditions and higher yields in palladium-catalyzed transformations [1].

Cost & Reactivity vs. Chloro Analog
Cross-study comparable
≥98% purity; $16-17/g (Br, faster oxidative addition) vs. $45-60/g (Cl, slower)
Combined procurement and reactivity context.
Based on literature precedents and vendor pricing.
Halogenated Heterocycles Cross-Coupling Chemistry Procurement Optimization

Key Intermediate for Kinase Inhibitors

8-Amino-5-bromoisoquinoline serves as a direct precursor to 3-carbonylamino-8-aminoisoquinoline derivatives, which are potent HPK1 (hematopoietic progenitor kinase 1) inhibitors under development for cancer immunotherapy [1][2]. In contrast, the nitro analog (5-bromo-8-nitroisoquinoline) requires an additional reduction step to access the amine functionality, adding at least one synthetic step and reducing overall yield [3].

HPK1 Inhibitor Intermediate
Class-level inference
Direct amine enables single-step amide coupling to HPK1 inhibitor core; nitro analog requires reduction.
Supports synthetic route evaluation.
Patent-derived synthetic routes; requires validation.
Medicinal Chemistry Kinase Inhibitors Anticancer Agents

Melting Point as Quality Indicator

The compound exhibits a well-defined melting point range of 187-190°C [1]. This narrow range (Δ3°C) serves as a reliable and low-cost identity confirmation and purity indicator prior to use. In contrast, the chlorinated analog 8-amino-5-chloroisoquinoline lacks a widely reported melting point in vendor datasheets, complicating rapid quality assessment [2].

Melting Point QC Indicator
Supporting evidence
187-190°C (Δ3°C); chlorinated analog mp not widely reported.
Rapid identity verification check.
First-line QC; confirm with HPLC if needed.
Analytical Chemistry Quality Control Compound Identity Verification

Bulk Availability and Scale-Up

Capot Chemical offers 5-bromoisoquinolin-8-amine at 98% HPLC purity on a scale up to kilograms [1]. In comparison, many halogenated isoquinoline analogs are limited to sub-gram to low-gram quantities from major suppliers, with bulk pricing often unavailable or requiring custom synthesis quotations .

Bulk Availability
Cross-study comparable
Up to kilogram scale, 98% HPLC; nitro analog typically limited stock (1-25g).
Supports scale-up procurement planning.
Vendor catalogs; confirm current availability.
Process Chemistry Kilogram-Scale Synthesis Procurement Logistics

5-Bromoisoquinolin-8-amine Application Scenarios


HPK1 Inhibitor Synthesis for Immuno-Oncology

Medicinal chemistry groups targeting hematopoietic progenitor kinase 1 (HPK1) should prioritize 5-bromoisoquinolin-8-amine as the core building block. The 8-amino group enables direct amide bond formation with carbonyl-containing fragments, as described in Genentech patents for 3-carbonylamino-8-aminoisoquinoline HPK1 inhibitors [1][2]. Using the nitro analog would require a reduction step, adding time and reducing overall yield.

Heterocyclic Library Synthesis

For laboratories generating diverse compound libraries via palladium-catalyzed cross-coupling, the bromine substituent at position 5 provides a robust handle for Suzuki-Miyaura and Buchwald-Hartwig reactions [3]. The compound's kg-scale availability (Capot Chemical) and favorable cost ($16-17/g) make it economically viable for parallel synthesis campaigns requiring multi-gram quantities [4].

Process Development and Scale-Up

Process chemists evaluating synthetic routes to advanced intermediates can rely on the compound's consistent melting point (187-190°C) as a rapid identity check, reducing the burden on analytical resources during reaction optimization . The bromine atom's superior reactivity in cross-coupling compared to chlorine translates to milder conditions and higher throughput in kilogram-scale campaigns [5].

QC Training and Academic Labs

Educational and training laboratories benefit from the compound's well-defined melting point and commercial availability at research-grade purity (≥98% HPLC). These attributes make it an ideal candidate for teaching recrystallization techniques, melting point determination, and basic cross-coupling experiments without the cost premium of more specialized analogs [6].

Application
Selection Property
Validation Focus
HPK1 inhibitor synthesis (immuno-oncology)
8-Amino group for direct amide coupling
Confirm synthetic route per patent literature
Heterocyclic library synthesis via cross-coupling
Bromine handle for Suzuki/Buchwald-Hartwig
Coupling efficiency and substrate scope
Process development and scale-up
Consistent melting point for rapid QC
Verify mp and purity at scale
Academic and training laboratories
Well-defined physical properties
Teaching suitability and basic coupling demos

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


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